molecular formula C21H29N5O4S B2971087 5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-85-1

5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2971087
CAS No.: 869343-85-1
M. Wt: 447.55
InChI Key: BLUQLBUVPAPJAA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a methyl group at position 2 and a hydroxyl group at position 5. The key structural element is the (4-ethoxy-3-methoxyphenyl) group connected via a methyl bridge to a 4-(2-hydroxyethyl)piperazine moiety. This design integrates electron-donating substituents (ethoxy, methoxy) and a polar hydroxyethyl group, which may enhance solubility and receptor-binding interactions.

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-4-30-16-6-5-15(13-17(16)29-3)18(25-9-7-24(8-10-25)11-12-27)19-20(28)26-21(31-19)22-14(2)23-26/h5-6,13,18,27-28H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUQLBUVPAPJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule belonging to the class of thiazole and triazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, discussing its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular structure of the compound includes multiple functional groups that contribute to its biological properties. The thiazole and triazole rings are particularly significant in pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazole Ring : This often requires a combination of thioketones and appropriate amines under controlled conditions.
  • Triazole Formation : The triazole moiety is generally synthesized through cycloaddition reactions involving azides and alkynes.
  • Functional Group Modifications : The introduction of ethoxy, methoxy, and hydroxyethyl groups is achieved through nucleophilic substitution reactions.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product .

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features as 5-((4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol demonstrate efficacy against a range of bacterial strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Triazole derivatives are known to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. In vitro studies have reported that similar compounds can induce apoptosis in cancer cells through mechanisms involving Bcl-2 family proteins .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific biological targets through:

  • Binding Affinity : Molecular docking studies suggest that the compound may bind to enzyme active sites or receptor sites critical for disease processes.
  • Signal Transduction Pathways : It may modulate pathways involved in cell proliferation and survival.

Study on Antimicrobial Efficacy

A study published in 2009 examined a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to our target compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Research on Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several thiazole-triazole hybrids. One such hybrid demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity . This aligns with findings that derivatives containing both thiazole and triazole rings often show enhanced biological activity compared to their individual counterparts.

Data Summary

PropertyValue/Description
Molecular FormulaC₁₈H₂₃N₃O₃S
Molecular Weight345.45 g/mol
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanism of ActionPotential binding to key biological targets

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Pharmacological Notes
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol - 2-Methyl
- (4-Ethoxy-3-methoxyphenyl)(4-(2-hydroxyethyl)piperazinyl)methyl
Likely enhanced solubility due to -OH
5-{4-(3-Chlorophenyl)piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol - 2-Methyl
- (4-Ethoxy-3-methoxyphenyl)(4-(3-chlorophenyl)piperazinyl)methyl
Higher lipophilicity (Cl substituent)
(5Z)-5-([3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-one Thiazolo[3,2-b][1,2,4]triazol-6-one - Pyrazole-linked methylidene
- 4-Methoxyphenyl
Potential π-π stacking for receptor binding
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b]thiadiazole - Pyrazole-3-yl
- 4-Methoxyphenyl
Antifungal activity (14-α-demethylase inhibition)

Functional and Pharmacological Insights

(a) Piperazine Derivatives

The target compound’s 4-(2-hydroxyethyl)piperazine group differentiates it from ’s 3-chlorophenyl-piperazine analog. The hydroxyethyl group likely improves aqueous solubility and hydrogen-bonding capacity compared to the lipophilic 3-chlorophenyl substituent, which may enhance blood-brain barrier penetration but reduce polarity .

(b) Triazole/Thiazole Hybrids

The thiazolo-triazole core is shared with ’s compound but modified by a pyrazole-linked methylidene group. This Z-configuration () introduces steric constraints that may influence binding to enzymes like CYP450 isoforms, a target for antifungal agents . In contrast, the target compound’s hydroxyl group at position 6 could act as a hydrogen-bond donor, enhancing interactions with catalytic residues in enzymes such as 14-α-demethylase (a target in ’s study) .

(c) Methoxy/Ethoxy Substitutions

However, ’s 4-methoxyphenyl-pyrazole derivatives demonstrate that even minor positional changes (e.g., 4- vs. 3-methoxy) can drastically alter bioactivity due to steric and electronic effects .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to ’s chlorophenyl analog.
  • Stereoelectronic Effects : The ethoxy group in the target compound may stabilize the aryl group via resonance, whereas ’s methylidene linkage introduces conformational rigidity.

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